Cas no 2097950-73-5 (1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole structure
2097950-73-5 structure
Product name:1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS No:2097950-73-5
MF:C11H10ClN3O
Molecular Weight:235.669600963593
CID:5722241
PubChem ID:121214983

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole 化学的及び物理的性質

名前と識別子

    • 2097950-73-5
    • 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
    • 1-(2-chloroethyl)-6-(furan-3-yl)imidazo[1,2-b]pyrazole
    • F2198-7824
    • AKOS026725564
    • インチ: 1S/C11H10ClN3O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2
    • InChIKey: KOCJXYVNIXJCAG-UHFFFAOYSA-N
    • SMILES: ClCCN1C=CN2C1=CC(C1=COC=C1)=N2

計算された属性

  • 精确分子量: 235.0512396g/mol
  • 同位素质量: 235.0512396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 35.4Ų

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-7824-0.5g
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
2097950-73-5 95%+
0.5g
$629.0 2023-09-06
Life Chemicals
F2198-7824-10g
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
2097950-73-5 95%+
10g
$2785.0 2023-09-06
Life Chemicals
F2198-7824-0.25g
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
2097950-73-5 95%+
0.25g
$597.0 2023-09-06
TRC
C118171-100mg
1-(2-Chloroethyl)-6-(furan-3-yl)-1h-imidazo[1,2-b]pyrazole
2097950-73-5
100mg
$ 160.00 2022-06-06
Life Chemicals
F2198-7824-5g
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
2097950-73-5 95%+
5g
$1989.0 2023-09-06
Life Chemicals
F2198-7824-2.5g
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
2097950-73-5 95%+
2.5g
$1326.0 2023-09-06
Life Chemicals
F2198-7824-1g
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
2097950-73-5 95%+
1g
$663.0 2023-09-06
TRC
C118171-1g
1-(2-Chloroethyl)-6-(furan-3-yl)-1h-imidazo[1,2-b]pyrazole
2097950-73-5
1g
$ 955.00 2022-06-06
TRC
C118171-500mg
1-(2-Chloroethyl)-6-(furan-3-yl)-1h-imidazo[1,2-b]pyrazole
2097950-73-5
500mg
$ 615.00 2022-06-06

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole 関連文献

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazoleに関する追加情報

Introduction to 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS No. 2097950-73-5)

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by its CAS number 2097950-73-5, has garnered attention due to its structural features and its implications in the development of novel therapeutic agents. The presence of both chloroethyl and furan-3-yl substituents in its molecular framework suggests a high degree of chemical versatility, which is crucial for designing molecules with specific pharmacological properties.

The imidazo[1,2-b]pyrazole core is a well-known scaffold in medicinal chemistry, renowned for its role in various bioactive molecules. This heterocyclic system has been extensively studied for its potential applications in treating a range of diseases, including cancer, infectious diseases, and inflammatory conditions. The introduction of the chloroethyl group at the 1-position and the furan-3-yl group at the 6-position adds unique electronic and steric properties to the molecule, which can be exploited to modulate its biological activity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. Among these, kinases have been particularly well-studied due to their critical role in cell signaling and their involvement in numerous diseases. The compound 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole has shown promise as a potential kinase inhibitor, particularly in preclinical studies. These studies have highlighted its ability to interact with various kinases, thereby disrupting abnormal signaling pathways that contribute to disease progression.

The structural features of this compound make it an attractive candidate for further development into a drug candidate. The furan-3-yl group not only contributes to the molecule's solubility but also provides a site for hydrogen bonding interactions with biological targets. On the other hand, the chloroethyl group can serve as a linker or anchor point for further chemical modifications, allowing for the optimization of pharmacokinetic properties such as bioavailability and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. Molecular docking studies have been instrumental in understanding how 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole interacts with target proteins. These studies have revealed that the compound can bind effectively to active sites of kinases, suggesting its potential as an inhibitor. Furthermore, computational analysis has identified key residues within the target protein that are critical for binding affinity, providing valuable insights for structure-based drug design.

The synthesis of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the imidazo[1,2-b]pyrazole core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the chloroethyl and furan-3-yl groups at strategic positions within the molecule. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these modifications efficiently.

In vitro pharmacological studies have provided preliminary evidence of the biological activity of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole. These studies have demonstrated its ability to inhibit the activity of several kinases at submicromolar concentrations. Additionally, cell-based assays have shown that the compound can induce apoptosis in cancer cell lines while having minimal toxicity on normal cells. These findings suggest that it may have therapeutic potential as an anticancer agent.

The development of novel drug candidates is often accompanied by challenges related to drug delivery and formulation. The physicochemical properties of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole must be carefully considered to ensure effective delivery to target tissues. Formulation strategies such as prodrug design or use of nanocarriers have been explored to enhance bioavailability and target specificity.

Ongoing research efforts are focused on further elucidating the mechanism of action of this compound and identifying any potential off-target effects. Preclinical studies are being conducted to evaluate its safety profile and pharmacokinetic properties in animal models. These studies will provide critical data for determining whether it is suitable for human clinical trials.

The impact of this research extends beyond academic curiosity; it holds promise for patients suffering from various diseases by providing a new molecular entity with therapeutic potential. As our understanding of disease mechanisms continues to evolve, compounds like 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole will play an increasingly important role in shaping future treatments.

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